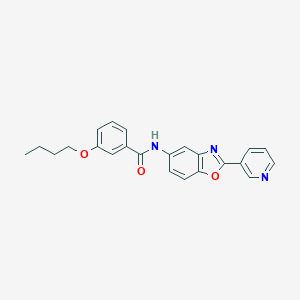
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, also known as BPN-15606, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the modulation of the NMDA receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. The compound acts as a positive allosteric modulator of the NMDA receptor, enhancing its activity and promoting the formation of new synapses.
Biochemical and Physiological Effects
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to have various biochemical and physiological effects on the brain. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also reduces the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are known to contribute to neuroinflammation.
実験室実験の利点と制限
One of the main advantages of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is its high selectivity and potency towards the NMDA receptor, making it a promising candidate for the treatment of various neurological disorders. However, the compound has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. One potential application is in the treatment of depression, as the compound has been shown to have antidepressant-like effects in animal models. Another direction is in the development of more potent and selective NMDA receptor modulators, which could have even greater therapeutic potential.
In conclusion, 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a novel compound with potential therapeutic applications in various neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
合成法
The synthesis of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves a multistep process that includes the condensation of 2-pyridin-3-yl-1,3-benzoxazole with butyric anhydride, followed by the reaction with 3-aminobenzoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has shown promising results in various preclinical studies, indicating its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models.
特性
製品名 |
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
|---|---|
分子式 |
C23H21N3O3 |
分子量 |
387.4 g/mol |
IUPAC名 |
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C23H21N3O3/c1-2-3-12-28-19-8-4-6-16(13-19)22(27)25-18-9-10-21-20(14-18)26-23(29-21)17-7-5-11-24-15-17/h4-11,13-15H,2-3,12H2,1H3,(H,25,27) |
InChIキー |
PUZWNHYYWRSSNU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
正規SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278498.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278500.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)

![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
